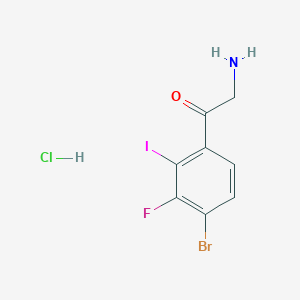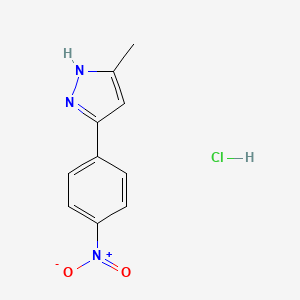
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a methyl group at the 5-position and a nitrophenyl group at the 3-position of the pyrazole ring, with the hydrochloride salt form enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride typically involves the reaction of 4-nitrophenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which not only catalyzes the cyclization but also converts the product into its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or oximes.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 5-Methyl-3-(4-aminophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Condensation: Hydrazones or oximes.
Aplicaciones Científicas De Investigación
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can interact with the active site of enzymes, while the pyrazole ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylpyrazole: Lacks the methyl group at the 5-position.
5-Methylpyrazole: Lacks the nitrophenyl group at the 3-position.
3-(4-Nitrophenyl)pyrazole: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-3-(4-nitrophenyl)-1H-pyrazole hydrochloride is unique due to the presence of both the methyl and nitrophenyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C10H10ClN3O2 |
|---|---|
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
5-methyl-3-(4-nitrophenyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C10H9N3O2.ClH/c1-7-6-10(12-11-7)8-2-4-9(5-3-8)13(14)15;/h2-6H,1H3,(H,11,12);1H |
Clave InChI |
NVWDZMCCYMUFNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)
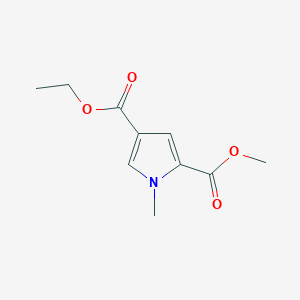

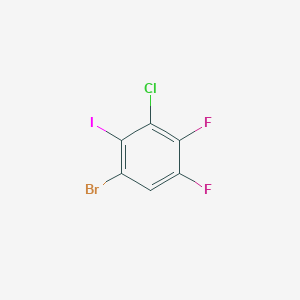
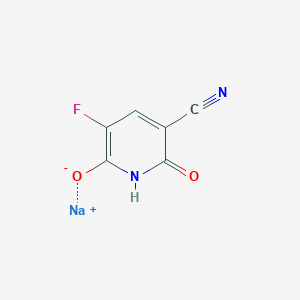
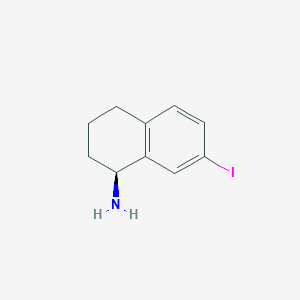
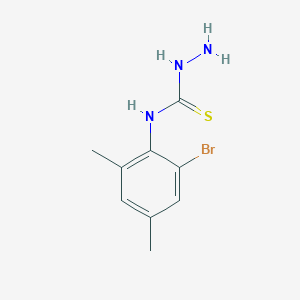
![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
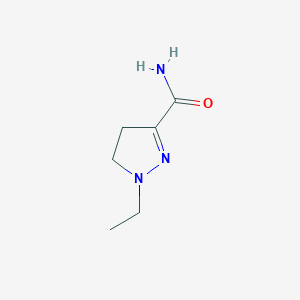
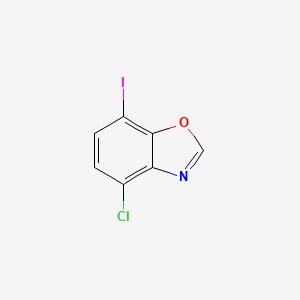
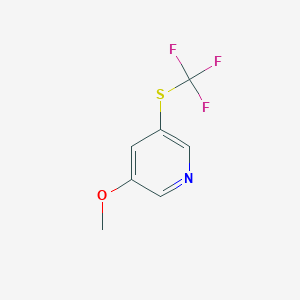
![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)

